molecular formula C16H36NO4Re B107850 Tetrabutylammonium perrhenate CAS No. 16385-59-4

Tetrabutylammonium perrhenate

Cat. No. B107850
CAS RN: 16385-59-4
M. Wt: 492.67 g/mol
InChI Key: MTTXKKTWRLXAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium perrhenate is a chemical compound that has been utilized in various organic synthesis reactions. It is known for its role as a catalyst in rearrangement and cyclization reactions, which are fundamental processes in the synthesis of complex organic molecules. The compound has been involved in the synthesis of quinolines, a class of heterocyclic aromatic organic compounds, through intramolecular cyclization of benzylacetone oxime derivatives . Additionally, it has been used in the rearrangement of allylic and propargylic alcohols to produce α,β-unsaturated carbonyl compounds and β,γ-unsaturated ketones .

Synthesis Analysis

The synthesis of tetrabutylammonium perrhenate is not directly described in the provided papers. However, its use as a catalyst suggests that it can be prepared and handled under laboratory conditions. The synthesis of related tetrabutylammonium salts, such as tetrabutylammonium hexatungstate and tetrabutylammonium bromide, involves the combination of tetrabutylammonium cations with the respective anions, which could be analogous to the synthesis of tetrabutylammonium perrhenate .

Molecular Structure Analysis

While the molecular structure of tetrabutylammonium perrhenate is not explicitly discussed, the structure of similar compounds, such as tetrapropylammonium perrhenate, has been determined. These compounds crystallize in the orthorhombic system and exhibit a tetrahedral coordination around the central metal atom . It is reasonable to infer that tetrabutylammonium perrhenate would have a similar tetrahedral geometry around the rhenium atom, given the chemical similarity.

Chemical Reactions Analysis

Tetrabutylammonium perrhenate has been used as a catalyst in various chemical reactions. It facilitates the rearrangement of allylic and propargylic alcohols to form unsaturated carbonyl compounds . Additionally, it catalyzes the intramolecular cyclization of benzylacetone oxime derivatives to form quinolines . These reactions highlight the compound's utility in organic synthesis, particularly in the formation of complex structures from simpler precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabutylammonium perrhenate can be inferred from studies on related compounds. For instance, the solubility and crystal structure of tetrapropylammonium perrhenate have been investigated, providing insights into the behavior of tetrabutylammonium salts in solution and their crystalline forms . The formation of clathrate hydrates with tetrabutylammonium salts and the influence of anions on their melting points have also been studied, which may be relevant to the handling and application of tetrabutylammonium perrhenate .

Scientific Research Applications

  • Scientific Field: Organorhenium Chemistry

    • Application : Tetrabutylammonium perrhenate is used as a starting material for the synthesis of rhenium complexes of o-phenylenediamine and o-aminobenzenethiol .
    • Results or Outcomes : The outcome of these reactions is the formation of organorhenium complexes, which have various applications in catalysis and radiopharmaceuticals .
  • Scientific Field: Radiopharmaceutical Chemistry

    • Application : Tetrabutylammonium perrhenate serves as a model compound for the synthesis of diagnostic radiopharmaceuticals .
    • Results or Outcomes : The result of these syntheses is the production of radiopharmaceuticals, which can be used in medical imaging to diagnose various diseases .
  • Scientific Field: Organometallic Chemistry

    • Application : Tetrabutylammonium perrhenate is used as a starting material for the synthesis of rhenium complexes of o-phenylenediamine .
    • Methods of Application : The specific experimental procedures would depend on the particular rhenium complex being synthesized. Typically, this involves reacting Tetrabutylammonium perrhenate with o-phenylenediamine in a suitable solvent, under controlled temperature and pressure conditions .
    • Results or Outcomes : The outcome of these reactions is the formation of organorhenium complexes, which have various applications in catalysis .
  • Scientific Field: Coordination Chemistry

    • Application : Tetrabutylammonium perrhenate is used for perrhenate salt formation with nickel porphyrins .
    • Methods of Application : In the synthesis of perrhenate salts, Tetrabutylammonium perrhenate can be used to introduce the rhenium ion into nickel porphyrins. The specific procedures would depend on the target molecule and the desired site of ion incorporation .
    • Results or Outcomes : The result of these syntheses is the production of perrhenate salts, which can be used in various chemical reactions .

Safety And Hazards

Tetrabutylammonium perrhenate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

Tetrabutylammonium perrhenate and similar compounds have potential applications in the field of “green chemistry” . They are being studied for their interactions with various biological systems, including gram-positive and negative bacteria, fungi, fish, and human fibroblast cell lines . They are also being investigated for their role in facilitating the stabilization of sodium superoxide in the electrolyte, promoting the solution-mediated pathway .

properties

IUPAC Name

oxido(trioxo)rhenium;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.4O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTXKKTWRLXAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Re](=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36NO4Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456015
Record name Tetrabutylammonium perrhenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium perrhenate

CAS RN

16385-59-4
Record name Tetrabutylammonium perrhenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Perrhenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabutylammonium perrhenate
Reactant of Route 2
Reactant of Route 2
Tetrabutylammonium perrhenate
Reactant of Route 3
Reactant of Route 3
Tetrabutylammonium perrhenate
Reactant of Route 4
Tetrabutylammonium perrhenate
Reactant of Route 5
Reactant of Route 5
Tetrabutylammonium perrhenate
Reactant of Route 6
Tetrabutylammonium perrhenate

Citations

For This Compound
152
Citations
K Narasaka, H Kusama, Y Hayashi - Tetrahedron, 1992 - Elsevier
Allylic rearrangement and/or dehydration reaction of allylic alcohols proceeds smoothly by the use of catalytic amounts of tetrabutylammonium perrhenate and p-toluenesulfonic acid …
Number of citations: 94 www.sciencedirect.com
K Narasaka, H Kusama, Y Yamashita, H Sato - Chemistry letters, 1993 - journal.csj.jp
… Beckmann rearrangement of oximes is catalyzed with tetrabutylammonium perrhenate(VII), trifluoromethanesulfonic acid and hydroxylamine hydrochloride in nitromethane under …
Number of citations: 48 www.journal.csj.jp
H Kusama, Y Yamashita, K Narasaka - Bulletin of the Chemical …, 1995 - journal.csj.jp
The Beckmann rearrangement of oximes is catalyzed by a combined use of tetrabutylammonium perrhenate (Bu 4 NReO 4 ) and trifluoromethanesulfonic acid in nitromethane under …
Number of citations: 61 www.journal.csj.jp
H Kusama, Y Yamashita, K Uchiyama… - Bulletin of the Chemical …, 1997 - journal.csj.jp
Phenethyl ketone oximes are converted to quinolines by the treatment with tetrabutylammonium perrhenate, trifluoromethanesulfonic acid, and chloranil in refluxing 1,2-dichloroethane. …
Number of citations: 59 www.journal.csj.jp
E Katayev, G Kolesnikov, V Khrustalev… - … of radioanalytical and …, 2009 - akjournals.com
… The first proof of perrhenate coordination to 3 was obtained from ESI (-) mass spectrometry of the methanol solution of 3 with an excess of tetrabutylammonium perrhenate ([TBA][ReO4], …
Number of citations: 13 akjournals.com
K Narasaka, H Kusama, Y Hayashi - Chemistry Letters, 1991 - journal.csj.jp
Allylic rearrangement and/or dehydration of allylic alcohols proceed by the use of a catalytic amount of tetrabutylammonium perrhenate and p-toluenesulfonic acid. Treatment of …
Number of citations: 49 www.journal.csj.jp
H Kusama, Y Yamashita, K Narasaka - Chemistry letters, 1995 - journal.csj.jp
… on the nitrogen atom of benzylacetone oxime derivatives, which have electron donating group(s) on the phenyl group, proceeds by treatment with tetrabutylammonium perrhenate, …
Number of citations: 39 www.journal.csj.jp
G Arribas, MC Barral, R González-Prieto… - Inorganic …, 2005 - ACS Publications
… carboxylate-bridged diruthenium complexes [Ru 2 (μ-O 2 CR) 4 ] + (R = Me, CMePh 2 , CMe 3 , CH 2 CH 2 OMe, C(Me) CHEt, C 6 H 4 -p-OMe, Ph) and tetrabutylammonium perrhenate …
Number of citations: 27 pubs.acs.org
JA Gawenis, JF Kauffman, SS Jurisson - Analytical chemistry, 2001 - ACS Publications
… Tetrabutylammonium perrhenate showed the highest extraction efficiency of all the ion pairs examined, nearly 3 times as efficient as the adjacent chain lengths. Alkyl chain lengths …
Number of citations: 13 pubs.acs.org
N Koichi, K Hiroyuki, H Yujiro - Chemistry Letters, 1991 - cir.nii.ac.jp
Allylic rearrangement and/or dehydration of allylic alcohols proceed by the use of a catalytic amount of tetrabutylammonium perrhenate and p-toluenesulfonic acid. Treatment of …
Number of citations: 0 cir.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.